2-Propoxyethyl 2-fluoropyridine-4-carboxylate
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Overview
Description
2-Propoxyethyl 2-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Propoxyethyl 2-fluoropyridine-4-carboxylate involves several steps. One common method includes the reaction of 2-fluoropyridine-4-carboxylic acid with 2-propoxyethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Propoxyethyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propoxyethyl 2-fluoropyridine-4-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2-Propoxyethyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-Propoxyethyl 2-fluoropyridine-4-carboxylate can be compared with other fluoropyridine derivatives, such as:
2-Fluoropyridine-4-carboxylic acid: Lacks the propoxyethyl group, making it less lipophilic and potentially less bioavailable.
2-Propoxyethyl pyridine-4-carboxylate: Lacks the fluorine atom, which may reduce its reactivity and biological activity.
2-Fluoro-3-pyridinecarboxylic acid: Has a different substitution pattern, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the propoxyethyl group and the fluorine atom, which together confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
2-propoxyethyl 2-fluoropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-2-5-15-6-7-16-11(14)9-3-4-13-10(12)8-9/h3-4,8H,2,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMLIXQDYUZPGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)C1=CC(=NC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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